Sarmoxicillin

Lipophilicity Prodrug Design Drug Distribution

Standard amoxicillin exhibits negligible salivary penetration and limited tissue distribution, while common ampicillin prodrugs undergo extensive first-pass hydrolysis, leaving no intact ester for mechanistic studies. Sarmoxicillin addresses these gaps through methoxymethyl esterification, which converts the molecule to a cationic species with substantially increased lipophilicity [3]. • 30-600× lipid partitioning increase vs. amoxicillin; significant systemic exposure as intact ester, unlike pivampicillin or bacampicillin [3] • Dose-proportional salivary amoxicillin delivery (0.2-0.5 µg/mL peak) vs. undetectable levels with oral amoxicillin [6] • Extended amoxicillin plasma t½ (1.6 h vs. 1.2 h); defined in vitro serum t½ (25 min) for hydrolysis modeling [6]

Molecular Formula C21H27N3O6S
Molecular Weight 449.5 g/mol
CAS No. 67337-44-4
Cat. No. B1680774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarmoxicillin
CAS67337-44-4
Synonymssarmoxicillin
sarmoxicillin monohydrochloride, (2S-(2alpha,5alpha,6beta(S*)))-isomer
sarmoxicillin, (2S-(2alpha,5alpha,6beta(S*)))-isome
Molecular FormulaC21H27N3O6S
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=C(C=C4)O)C(=O)OCOC)C
InChIInChI=1S/C21H27N3O6S/c1-20(2)15(19(28)30-10-29-5)23-17(27)14(18(23)31-20)24-16(26)13(22-21(24,3)4)11-6-8-12(25)9-7-11/h6-9,13-15,18,22,25H,10H2,1-5H3/t13?,14-,15+,18-/m1/s1
InChIKeyXMNFWSAYWSUJMH-KRWWSPQJSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sarmoxicillin: Lipophilic Amoxicillin Prodrug


Sarmoxicillin (BL-P-1780) is the methoxymethyl ester of hetamoxicillin, designed as a lipophilic prodrug of amoxicillin [1]. Esterification converts the amphoteric amoxicillin molecule into a cationic species, substantially increasing its lipophilicity and altering its absorption, distribution, and tissue penetration profile relative to the parent β-lactam antibiotic [1]. The compound is primarily utilized as a research tool to investigate prodrug strategies for improving antibiotic delivery, particularly in models where enhanced tissue access or compartment-specific pharmacokinetics are required.

Why Sarmoxicillin Is Not Interchangeable


Sarmoxicillin is not a simple bioequivalent substitute for amoxicillin. Its esterification imparts distinct physicochemical and pharmacokinetic properties that cannot be replicated by administering the parent drug [1]. Unlike many ampicillin ester prodrugs (e.g., pivampicillin, talampicillin, bacampicillin) which undergo extensive first-pass hydrolysis and enter the systemic circulation primarily as the active metabolite, sarmoxicillin exhibits significant systemic exposure as the intact ester [1]. This intact ester fraction drives differential tissue distribution and fluid penetration that directly impacts the location and kinetics of amoxicillin delivery [1]. Consequently, substituting generic amoxicillin or another in-class prodrug for sarmoxicillin in a research or development program will yield fundamentally different pharmacokinetic profiles and may compromise the validity of studies focused on prodrug-mediated targeting or penetration.

Sarmoxicillin vs. Amoxicillin: Quantitative Evidence


Lipid Partitioning vs. Amoxicillin

Esterification converts sarmoxicillin into a cationic compound with dramatically increased lipid partitioning compared to the amphoteric parent drug amoxicillin. At physiological pH 7.4, the partition coefficient of sarmoxicillin into chloroform was 6.0, compared to 0.01 for amoxicillin—a 600-fold increase [1]. Partitioning into n-octanol at pH 7.4 was increased 43-fold (1.3 vs. 0.03) [1]. Across the pH range tested, the increase ranged from 10- to 600-fold [1].

Lipophilicity Prodrug Design Drug Distribution

Salivary Amoxicillin Penetration

Sarmoxicillin administration enables the detection of amoxicillin in saliva, whereas direct oral administration of amoxicillin does not yield consistently measurable salivary concentrations. After a 250 mg sarmoxicillin dose, mean peak salivary amoxicillin was 0.2 µg/mL; after 500 mg, 0.3 µg/mL; and after 1000 mg, 0.5 µg/mL [1]. In contrast, after 250 mg of oral amoxicillin, no subjects had detectable salivary amoxicillin; at 500 mg, only 9 of 12 subjects had detectable levels (0.03–0.07 µg/mL); and at 1000 mg, only 2 of 12 subjects had detectable levels (0.04–0.2 µg/mL) [1].

Compartmental Pharmacokinetics Saliva Penetration Prodrug Delivery

Extended Plasma Half-Life

Administration of sarmoxicillin alters the plasma pharmacokinetics of the active metabolite amoxicillin. The mean terminal half-life (t1/2) of amoxicillin in plasma following sarmoxicillin administration was 1.6 hours, compared to 1.2 hours following direct administration of amoxicillin capsules at equivalent doses [1]. This represents a 33% prolongation of amoxicillin exposure.

Pharmacokinetics Half-Life Extension Prodrug Metabolism

Intact Ester Systemic Exposure

Unlike ampicillin ester prodrugs such as pivampicillin, talampicillin, and bacampicillin, which are nearly completely hydrolyzed in the gastrointestinal mucosa and appear in the portal circulation almost exclusively as ampicillin, sarmoxicillin is only partially hydrolyzed by first-pass metabolism [1]. Significant quantities of intact sarmoxicillin ester appear in the systemic circulation, with plasma concentrations reaching a mean Cmax of 1.8 µg/mL at the 1000 mg dose [1]. The intact ester was also detected in saliva, whereas other prodrugs are not known to deliver intact ester systemically [1].

Prodrug Stability First-Pass Metabolism Systemic Prodrug Exposure

Hydrolysis Kinetics in Human Serum

The rate of conversion of sarmoxicillin to amoxicillin can be quantified through in vitro hydrolysis studies. In human serum at 37°C, the half-life (t1/2) for disappearance of intact sarmoxicillin was 25 minutes, with 7.5% degradation to antibiotically inactive compounds within one hour [1]. This hydrolysis is faster than nonenzymatic hydrolysis at pH 1.2 (t1/2 27 min) but slower than at pH 7.4 phosphate buffer (t1/2 16 min), indicating enzymatic contributions in serum [1]. This kinetic data is essential for experimental designs involving in vitro-in vivo correlation or modeling of prodrug activation rates.

In Vitro Metabolism Prodrug Activation Hydrolysis Rate

Sarmoxicillin Research Applications


Tissue Penetration and Drug Delivery

The 30- to 600-fold increase in lipid partitioning of sarmoxicillin relative to amoxicillin [1] makes this compound a valuable research tool for studying the impact of lipophilicity on antibiotic distribution. Researchers can utilize sarmoxicillin in in vivo models to quantitatively assess how ester-mediated changes in physicochemical properties alter drug concentrations in target tissues, fluids, or compartments that are poorly accessible to hydrophilic β-lactams.

Prodrug Design and PK Modeling

Sarmoxicillin's unique property of delivering significant systemic intact ester levels—unlike other penicillin ester prodrugs [1]—enables its use as a model compound for investigating prodrug stability, first-pass metabolism, and rate-limiting hydrolysis. The defined in vitro half-life in human serum (25 min) [1] and the extended amoxicillin plasma half-life in vivo (1.6 h vs. 1.2 h) [1] provide quantitative benchmarks for developing and validating pharmacokinetic models of ester prodrug behavior.

Salivary and Mucosal Delivery

The consistent and dose-proportional delivery of amoxicillin into saliva after sarmoxicillin administration—with mean peak concentrations of 0.2–0.5 µg/mL across the 250–1000 mg dose range [1]—contrasts sharply with the negligible salivary levels achieved with oral amoxicillin [1]. This differential makes sarmoxicillin a candidate tool for studying drug penetration into mucosal secretions and the oral cavity, with potential applications in models of oral or respiratory tract infection where mucosal drug levels are relevant.

Benchmark for Lipophilic Prodrugs

The well-characterized lipophilicity shift (10- to 600-fold), unique systemic ester exposure, and altered amoxicillin pharmacokinetics [1] establish sarmoxicillin as a benchmark comparator for evaluating novel lipophilic antibiotic prodrugs. In drug discovery programs, sarmoxicillin can serve as a reference standard to assess whether new prodrug candidates achieve meaningful improvements in tissue distribution or compartmental penetration relative to this established ester prodrug platform.

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